2,3-Dahpic
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Overview
Description
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid is a complex organic compound with a unique structure that includes an indole ring, a carboxylic acid group, and a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid involves multiple steps, including the formation of the indole ring, the introduction of the carboxylic acid group, and the attachment of the phosphoryl group. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2R)-glufosinate: A similar compound with a different stereochemistry at the 2-position.
2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid: Another compound with a similar phosphoryl group but different overall structure.
Uniqueness
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
117085-60-6 |
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Molecular Formula |
C25H33N2O6P |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C25H33N2O6P/c26-16-8-6-15-23(33-34(31,32)17-9-7-12-19-10-2-1-3-11-19)24(28)27-21-14-5-4-13-20(21)18-22(27)25(29)30/h1-5,10-11,13-14,22-23H,6-9,12,15-18,26H2,(H,29,30)(H,31,32)/t22-,23-/m0/s1 |
InChI Key |
YNBOYTXJMIRRSS-UHFFFAOYSA-N |
SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C(CCCCN)OP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O |
Isomeric SMILES |
C1[C@H](N(C2=CC=CC=C21)C(=O)[C@H](CCCCN)OP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C(CCCCN)OP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O |
Synonyms |
2,3-DAHPIC 2,3-dihydro-1-(6-amino-2-((hydroxy-(4-phenylbutyl)phosphinyl)oxy)-1-oxohexyl)-1H-indole-2-carboxylic acid |
Origin of Product |
United States |
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